molecular formula C11H14N2O4S B3012285 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)methanesulfonamide CAS No. 954632-47-4

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)methanesulfonamide

Cat. No. B3012285
CAS RN: 954632-47-4
M. Wt: 270.3
InChI Key: RXGUDSZKENGOJT-UHFFFAOYSA-N
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Description

The compound "N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)methanesulfonamide" is a derivative of oxazolidinone, a class of compounds known for their utility in various chemical reactions and pharmacological activities. The oxazolidinone ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which is often used as a chiral auxiliary or a key intermediate in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives has been explored in several studies. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are synthesized by condensing optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . This process involves the generation of N-acyliminium ions, which can undergo further reactions such as allylation. The allylation of these ions, when performed at low temperatures in the presence of titanium tetrachloride, can proceed with variable degrees of stereoselectivity . The cleavage of the oxazolidin-2-one ring can then afford homoallylamines, which are useful in various synthetic applications.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be quite complex. For example, the structure of (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate, a related compound, features an approximately planar oxazolidin ring with peripheral benzyl and methyl methanesulfonate groups . In the crystal structure, N—H⋯O hydrogen bonds and C—H⋯O contacts lead to the formation of supramolecular chains, which are significant for the stability and reactivity of the compound .

Chemical Reactions Analysis

Oxazolidinone derivatives are versatile in chemical reactions. The chemoselective removal of the N-1-phenylethyl group in 2-oxazolidinones using the anisole-methanesulfonic acid system has been demonstrated, which is a useful method for the synthesis of optically active diphenyl-2-oxazolidinones . This indicates that the methanesulfonamide group in the target compound could potentially be involved in similar chemoselective reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can offer some insights. Oxazolidinone derivatives generally have significant pharmacological properties, as evidenced by N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, which is a potent agonist at alpha 1-adrenoceptors . This suggests that the target compound may also exhibit interesting biological activities, which could be explored in further studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and anti-acetylcholinesterase activity of certain sulfonamide derivatives, including methanesulfonate esters, have been explored, demonstrating their potential in medicinal chemistry (Holan, Virgona, & Watson, 1997).
  • A structural study of nimesulide triazole derivatives highlighted the impact of substitution on supramolecular assembly, revealing intricate intermolecular interactions (Dey et al., 2015).
  • Research on the chemoselective debezylation of the N-1-phenylethyl group in 2-oxazolidinones by the anisole-methanesulfonic acid system contributed to synthetic chemistry methodologies (Ishii et al., 2002).

Biological Activities

  • The antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, including sulfonamide derivatives, were investigated, showing significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2012).
  • Synthesis and structural studies of new substituted chiral sulfamoyl oxazolidin-2-ones were conducted, yielding compounds with potential for enantioselective applications (Barbey et al., 2012).

Catalysis and Chemical Reactions

  • The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines were explored for their potential as class III antiarrhythmic agents, highlighting the role of sulfonamide groups in medicinal chemistry (Connors et al., 1991).

Mechanism of Action

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a key enzyme in the blood coagulation cascade, playing a crucial role in the conversion of prothrombin to thrombin .

Mode of Action

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide acts as a potent and selective inhibitor of FXa . The compound binds to the active site of FXa, inhibiting its function . This interaction prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide affects the blood coagulation cascade . Normally, FXa catalyzes the conversion of prothrombin to thrombin. Thrombin then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . By inhibiting FXa, the compound disrupts these processes, reducing thrombin formation and thus the formation of blood clots .

Pharmacokinetics

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is known for its favorable pharmacokinetic profile . It is orally active, indicating good absorption . The compound’s interaction with human serum albumin (HSA) via static quenching suggests it may have a moderate binding constant, which could influence its distribution within the body .

Result of Action

The result of the compound’s action is a reduction in blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, the compound prevents the formation of thrombin and, consequently, fibrin. This reduces the formation of blood clots, which can help prevent thromboembolic diseases .

Action Environment

The action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the temperature and pH of its environment . Additionally, the compound’s interaction with other molecules in the body, such as HSA, can also influence its action .

properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-18(15,16)12-7-10-8-13(11(14)17-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUDSZKENGOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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